molecular formula C8H8BrNO3 B13045980 2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid

2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid

Cat. No.: B13045980
M. Wt: 246.06 g/mol
InChI Key: XULSUCHVHYXPMH-UHFFFAOYSA-N
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Description

2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL is a chemical compound with the molecular formula C8H8BrNO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL typically involves the bromination of 2-hydroxyphenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid. The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-2-(3-CHLORO-2-HYDROXYPHENYL)ACETIC ACID HCL
  • 2-AMINO-2-(3-FLUORO-2-HYDROXYPHENYL)ACETIC ACID HCL
  • 2-AMINO-2-(3-IODO-2-HYDROXYPHENYL)ACETIC ACID HCL

Uniqueness

2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-amino-2-(3-bromo-2-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8BrNO3/c9-5-3-1-2-4(7(5)11)6(10)8(12)13/h1-3,6,11H,10H2,(H,12,13)

InChI Key

XULSUCHVHYXPMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C(C(=O)O)N

Origin of Product

United States

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